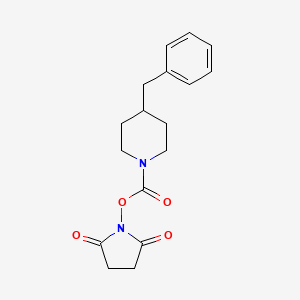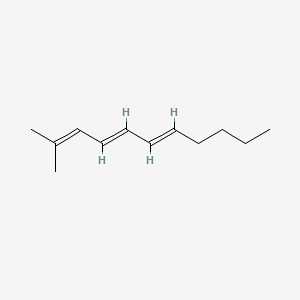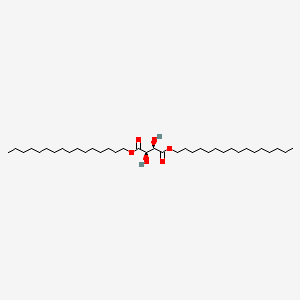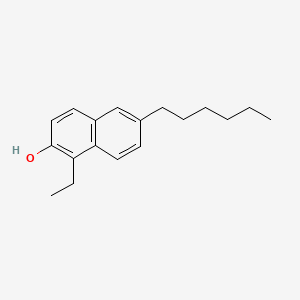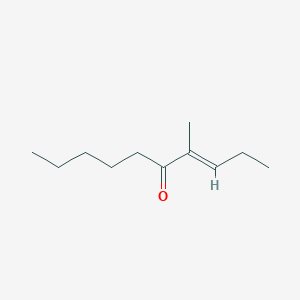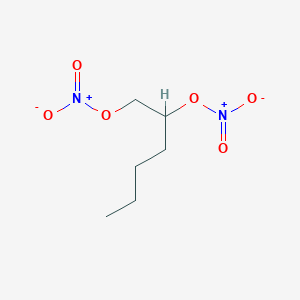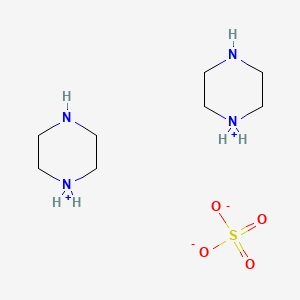
Dipiperazinium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipiperazinium sulphate is a chemical compound with the molecular formula C8H22N4O4S. It is a salt formed from dipiperazine and sulphuric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipiperazinium sulphate can be synthesized through the reaction of dipiperazine with sulphuric acid. The reaction typically involves the following steps:
Preparation of Dipiperazine: Dipiperazine is synthesized by the cyclization of ethylenediamine.
Reaction with Sulphuric Acid: Dipiperazine is then reacted with sulphuric acid under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Dipiperazinium sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulphate derivatives, while reduction can produce simpler amines .
Scientific Research Applications
Dipiperazinium sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dipiperazinium sulphate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dipiperazine: The parent compound of dipiperazinium sulphate.
Piperazine: A related compound with similar chemical properties.
Sulphates: Other sulphate salts with varying chemical characteristics.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of both dipiperazine and sulphate groups.
Properties
CAS No. |
71607-28-8 |
|---|---|
Molecular Formula |
C8H22N4O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
piperazin-1-ium;sulfate |
InChI |
InChI=1S/2C4H10N2.H2O4S/c2*1-2-6-4-3-5-1;1-5(2,3)4/h2*5-6H,1-4H2;(H2,1,2,3,4) |
InChI Key |
WKDROHPCPSLGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC[NH2+]1.C1CNCC[NH2+]1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



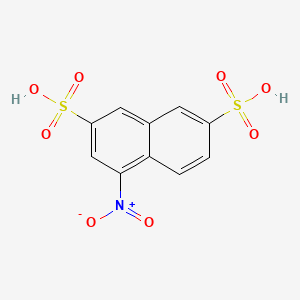
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
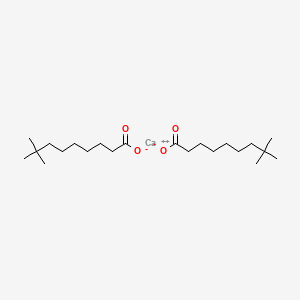
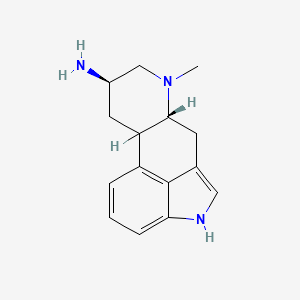

![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
